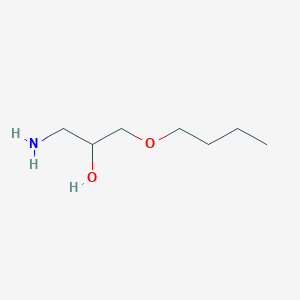
1-Amino-3-butoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-butoxypropan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile chemical used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-butoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-amino-3-butoxypropan-2-one.
Reduction: Formation of 1-amino-3-butoxypropan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-butoxypropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-amino-3-butoxypropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Butoxypropan-2-ol: Similar structure but lacks the amino group.
1-Amino-2-propanol: Similar structure but lacks the butoxy group.
3-Amino-1-propanol: Similar structure but lacks the butoxy group and has a different position of the amino group.
Uniqueness: 1-Amino-3-butoxypropan-2-ol is unique due to the presence of all three functional groups (amino, butoxy, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-3-butoxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3 |
InChI Key |
OQUPTZQPAWAAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















